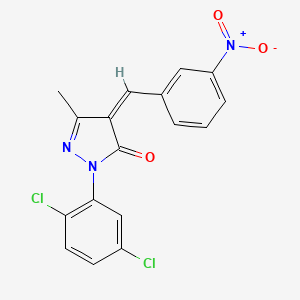
(4Z)-2-(2,5-dichlorophenyl)-5-methyl-4-(3-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes dichlorophenyl, methyl, and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 2,5-dichlorobenzaldehyde with 3-nitroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and sodium hydroxide as a base. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted phenyl derivatives.
科学的研究の応用
(4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
(4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one: This compound is unique due to its specific substitution pattern and the presence of both dichlorophenyl and nitrophenyl groups.
Other Pyrazolone Derivatives: Compounds with similar structures but different substituents may exhibit different chemical and biological properties.
Uniqueness
The uniqueness of (4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
This detailed article provides a comprehensive overview of (4Z)-1-(2,5-Dichlorophenyl)-3-methyl-4-[(3-nitrophenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H11Cl2N3O3 |
|---|---|
分子量 |
376.2 g/mol |
IUPAC名 |
(4Z)-2-(2,5-dichlorophenyl)-5-methyl-4-[(3-nitrophenyl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C17H11Cl2N3O3/c1-10-14(8-11-3-2-4-13(7-11)22(24)25)17(23)21(20-10)16-9-12(18)5-6-15(16)19/h2-9H,1H3/b14-8- |
InChIキー |
SUMWCWFHOHZHHW-ZSOIEALJSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















